Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate
Brand Name: Vulcanchem
CAS No.: 898749-84-3
VCID: VC2479267
InChI: InChI=1S/C21H29NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h7-11,16H,2-6,12-15,17H2,1H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate

CAS No.: 898749-84-3

Cat. No.: VC2479267

Molecular Formula: C21H29NO3

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate - 898749-84-3

Specification

CAS No. 898749-84-3
Molecular Formula C21H29NO3
Molecular Weight 343.5 g/mol
IUPAC Name ethyl 8-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate
Standard InChI InChI=1S/C21H29NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h7-11,16H,2-6,12-15,17H2,1H3
Standard InChI Key WUXCROYQIJAEIL-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2

Introduction

Chemical Structure and Properties

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate belongs to a class of molecules that contain both ester and ketone functional groups, along with a substituted phenyl ring. The compound's structure consists of an eight-carbon chain with an ethyl ester group at one end and a ketone group at the other end, which connects to a phenyl ring. The phenyl ring features a 3-pyrrolinomethyl substituent at the meta position, with the 3-pyrroline moiety being a five-membered heterocyclic ring containing a nitrogen atom and one double bond .

The IUPAC name for this compound is ethyl 8-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-8-oxooctanoate, and it has an InChI key of WUXCROYQIJAEIL-UHFFFAOYSA-N . These identifiers are essential for unambiguous identification in chemical databases and literature.

Physical Properties

The physical properties of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate are important for its handling, storage, and application in research settings. Table 1 summarizes the key physical properties of this compound based on available data.

Table 1: Physical Properties of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate

PropertyValueSource
Molecular Weight343.5 g/mol (or 343.47 g/mol)
Physical StateSolid at room temperature
Purity (commercially available)97%
PackagingAmber glass bottle
Shipping ClassificationNonhazardous for shipping
CAS Number898749-84-3
MDL NumberMFCD03842401

The compound's solubility profile can be inferred from its structure. The presence of both polar functional groups (ketone, ester) and nonpolar regions (aliphatic chain, phenyl ring) suggests it would have good solubility in moderately polar organic solvents such as ethanol, dichloromethane, or tetrahydrofuran.

Chemical Reactions and Reactivity

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate can participate in various chemical reactions due to its diverse functional groups. The main types of reactions this compound can undergo include hydrolysis of the ester group, reduction of the ketone, oxidation reactions, nucleophilic additions, and electrophilic aromatic substitution on the phenyl ring.

Types of Reactions

The chemical properties of this compound are dictated by its functional groups. The compound contains three main reactive sites: the ester group, the ketone group, and the nitrogen-containing heterocyclic ring.

Table 2: Common Reactions of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate

Reaction TypeDescriptionPotential Products
HydrolysisThe ester group can undergo hydrolysis under acidic or basic conditionsCorresponding carboxylic acid derivative
ReductionThe ketone group can be reduced using appropriate reducing agentsAlcohol derivative
OxidationVarious sites can undergo oxidation reactionsOxidized derivatives with different functional groups
Nucleophilic AdditionThe ketone carbonyl can react with nucleophilesAddition products with modified carbonyl group
Electrophilic Aromatic SubstitutionThe phenyl ring can undergo substitution reactionsProducts with additional substituents on the aromatic ring

These reactions provide a basis for modifying the compound to create derivatives with potentially enhanced or altered properties for specific applications.

Biological Activities and Applications

Research indicates that Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate has several potential biological activities that make it valuable for scientific research and possibly for therapeutic development.

Research Applications

This compound serves multiple purposes in research settings:

  • Medicinal Chemistry: It functions as an intermediate in the synthesis of more complex molecules with potential pharmacological activities.

  • Biochemical Research: Its unique structure makes it useful for studying enzyme-substrate interactions and receptor binding.

  • Material Science: The compound may find applications in the development of novel materials with specific properties.

  • Synthetic Methodology: It can be used to explore and develop new synthetic methods in organic chemistry.

The compound's structural features, particularly the combination of an ester group, a ketone functionality, and a nitrogen-containing heterocyclic ring, make it a versatile building block for various chemical transformations in research settings.

Activity TypeResearch FindingsPotential Applications
Enzyme InhibitionThe compound may modulate enzyme activityDevelopment of specific enzyme inhibitors
Receptor BindingStructure allows interaction with receptorsDrug development targeting specific receptors
AntimicrobialPotential inhibitory effects against microbesDevelopment of antimicrobial agents
Anti-inflammatoryPossible reduction in inflammatory markersTreatment of inflammatory conditions

While these potential therapeutic applications are promising, it's important to note that the compound is currently used primarily for research purposes, and extensive clinical studies would be necessary before any therapeutic applications could be developed.

Comparison with Similar Compounds

Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate belongs to a family of structurally related compounds that differ in terms of chain length, position of substituents, or the nature of the heterocyclic ring. Comparing this compound with similar structures provides insights into structure-activity relationships and helps identify unique properties.

Table 4: Comparison with Structurally Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural DifferencesReference
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate898749-84-3C21H29NO3343.5 g/molBase compound
Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate898764-97-1C21H29NO3343.5 g/molPara position of pyrrolinomethyl group (vs. meta)
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate898771-13-6C21H31NO3345.5 g/molSaturated pyrrolidine ring (vs. 3-pyrroline)
Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)-phenyl]-butyrate898749-76-3Not fully specifiedNot fully specifiedShorter carbon chain (C4 vs. C8)
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate898788-26-6C21H31NO3S377.54 g/molContains sulfur (thiomorpholine vs. pyrroline)

These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities. For instance, changes in the position of the pyrrolinomethyl group from meta to para position can alter the electronic distribution within the molecule, potentially affecting its binding to biological targets. Similarly, the presence of a saturated pyrrolidine ring versus a 3-pyrroline ring changes the conformational flexibility and hydrogen-bonding capabilities of the molecule.

SupplierCatalog NumberPurityPackage SizePrice (if available)Reference
Rieke Metals, Inc.6125-0909-0097%1 g€696.00
Sigma-Aldrich (via Rieke Metals)RIE15632513397%1 gNot specified
Matrix ScientificNot specifiedNot specifiedNot specifiedNot specified
J & K SCIENTIFIC LTD.Not specifiedNot specifiedNot specifiedNot specified
Shenzhen Polymeri Biochemical Technology Co., Ltd.Not specifiedNot specifiedNot specifiedNot specified

The relatively high price point of this compound (€696.00 for 1 g from Rieke Metals via Sigma-Aldrich) reflects its specialized nature and limited production volume. This pricing suggests that the compound is primarily used in high-value research applications rather than as a bulk chemical.

The market for this compound is likely centered around research institutions, pharmaceutical companies, and specialized chemical research laboratories. The compound's classification as "nonhazardous for shipping" by Rieke Metals indicates that it can be transported without special handling requirements, facilitating its distribution to research facilities worldwide .

Future Research Directions

Future research on Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate could explore several promising directions:

  • Structure-Activity Relationship Studies: Systematic modification of the compound's structure to understand how structural changes affect biological activity.

  • Mechanism of Action: Detailed investigations into how the compound interacts with specific biological targets at the molecular level.

  • Synthetic Methodology: Development of more efficient and scalable methods for synthesizing the compound and its derivatives.

  • Biological Activity Screening: Comprehensive screening against a wider range of biological targets to identify new potential applications.

  • Drug Delivery Systems: Exploration of how the compound's properties might be utilized in novel drug delivery systems.

These research directions could significantly expand our understanding of this compound and open new avenues for its application in various scientific and technological fields.

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